Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate
Description
Nomenclature and Chemical Classification
This compound operates under multiple systematic naming conventions that reflect its complex heterocyclic structure and functional group arrangement. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4-oxoisoxazolidine-2-carboxylate, which emphasizes the isoxazolidine core structure with the carbonyl group positioned at the fourth carbon atom. Alternative nomenclature systems refer to this molecule as this compound, highlighting the specific positioning of the oxazolidine ring atoms and the carboxylate ester functionality. The compound's canonical Simplified Molecular Input Line Entry System notation is represented as carbon carbon open parenthesis carbon close parenthesis open parenthesis carbon close parenthesis oxygen carbon open parenthesis equals oxygen close parenthesis nitrogen one carbon carbon open parenthesis equals oxygen close parenthesis carbon oxygen one, which provides a standardized method for computational analysis and database searches.
From a chemical classification perspective, this compound belongs to the heterocyclic compound family, specifically within the oxazolidine derivative subclass. Oxazolidines constitute five-membered heterocycles containing both nitrogen and oxygen atoms, distinguishing them from other heterocyclic systems through their unique electronic and structural properties. The compound further classifies as an ester derivative due to the presence of the tert-butyl carboxylate group, which significantly influences its reactivity patterns and synthetic utility. Within medicinal chemistry contexts, this molecule is categorized as a potential chiral auxiliary, a classification that underscores its ability to induce stereochemical control in asymmetric synthesis reactions. The presence of the carbonyl functionality at the fourth position of the oxazolidine ring places this compound within the ketone-containing heterocycle subcategory, which exhibits distinct chemical behavior compared to other oxazolidine variants.
| Classification Category | Specific Classification | Defining Characteristics |
|---|---|---|
| Primary Structure Type | Heterocyclic Compound | Five-membered ring containing nitrogen and oxygen |
| Subclass | Oxazolidine Derivative | Saturated five-membered heterocycle with nitrogen-oxygen arrangement |
| Functional Group Classification | Ester-Ketone Compound | Contains both tert-butyl ester and ketone functionalities |
| Synthetic Utility Category | Chiral Auxiliary | Capable of inducing stereochemical control in reactions |
| Pharmaceutical Relevance | Intermediate Compound | Serves as building block for bioactive molecule synthesis |
Historical Context of Discovery and Development
The historical development of this compound emerges from the broader evolution of oxazolidine chemistry, which traces its origins to the nineteenth century when oxazolidines were first synthesized through condensation reactions of amino alcohols with aldehydes and ketones. The systematic study of oxazolidine derivatives gained significant momentum during the twentieth century as researchers recognized their potential as chiral auxiliaries and synthetic intermediates. The specific development of this compound represents a more recent advancement in heterocyclic chemistry, reflecting the growing sophistication of synthetic methodologies and the increasing demand for specialized building blocks in pharmaceutical research.
The emergence of this compound as a compound of scientific interest can be traced to advances in asymmetric synthesis methodologies, particularly the development of Evans' oxazolidinones and related chiral auxiliary systems. These breakthrough discoveries demonstrated the remarkable ability of oxazolidine-based structures to control stereochemical outcomes in complex synthetic transformations, leading to increased investigation of various oxazolidine derivatives including the specific compound under examination. The incorporation of the tert-butyl ester group represents a strategic modification designed to enhance synthetic utility while maintaining the stereochemical control properties inherent to the oxazolidine core structure.
Contemporary research interest in this compound has been driven by its potential applications in medicinal chemistry, particularly in the synthesis of amino acid derivatives and peptide analogs. The compound's development has been facilitated by advances in synthetic methodologies that enable efficient preparation of complex heterocyclic structures with high purity and yield. Current commercial availability of this compound from specialized chemical suppliers indicates its established position within the research community and its recognized value as a synthetic intermediate.
Molecular Identity and Significance in Heterocyclic Chemistry
The molecular identity of this compound is defined by its distinctive structural features that combine multiple functional elements within a compact heterocyclic framework. The compound's molecular formula of carbon eight hydrogen thirteen nitrogen one oxygen four reflects a carefully balanced arrangement of atoms that creates a molecule with unique electronic and steric properties. The molecular weight of 187.19 grams per mole positions this compound within an optimal size range for synthetic applications, providing sufficient molecular complexity while maintaining manageable synthetic accessibility. The International Chemical Identifier key for this compound is represented as a specific alphanumeric sequence that enables precise identification and computational analysis.
The structural significance of this compound within heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of functionalized oxazolidine systems. The five-membered oxazolidine ring serves as the central structural motif, with the nitrogen and oxygen atoms positioned in a 1,2-relationship that creates distinct electronic properties compared to other heterocyclic arrangements. The carbonyl group at the fourth position introduces additional functionality that significantly influences the compound's reactivity profile and potential for further chemical transformation. The tert-butyl ester group provides both steric bulk and electronic modification, creating a protected carboxylate functionality that can be selectively manipulated under appropriate reaction conditions.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₄ | Balanced composition for synthetic utility |
| Molecular Weight | 187.19 g/mol | Optimal size for synthetic intermediates |
| Chemical Abstracts Service Number | 2031259-21-7 | Unique identification for database searches |
| Ring System | Five-membered oxazolidine | Provides conformational constraint and reactivity |
| Functional Groups | Ketone, tert-butyl ester | Enables diverse synthetic transformations |
The significance of this compound in heterocyclic chemistry is further enhanced by its potential to serve as a chiral auxiliary in asymmetric synthesis reactions. The oxazolidine ring system provides a rigid framework that can effectively transfer chirality to adjacent reaction centers, making it valuable for the synthesis of enantiomerically pure compounds. This property places this compound within the important category of compounds that enable stereoselective synthesis, a critical capability in modern pharmaceutical development. The compound's structural features also position it as a potential building block for the construction of more complex heterocyclic systems through ring-opening, ring-expansion, or coupling reactions.
Current Research Status and Scientific Relevance
The current research landscape surrounding this compound reflects a growing interest in specialized heterocyclic compounds that can serve multiple roles in synthetic chemistry and drug discovery. Contemporary investigations focus primarily on the compound's utility as a chiral auxiliary in asymmetric synthesis reactions, where its ability to induce stereochemical control has been demonstrated in various synthetic transformations. Research activities encompass both fundamental studies of the compound's reactivity patterns and applied investigations into its use as a building block for the synthesis of biologically active molecules. The compound's commercial availability from multiple chemical suppliers indicates an established market demand and ongoing research utilization.
Scientific relevance of this compound extends across multiple research domains, including organic synthesis methodology development, medicinal chemistry applications, and materials science investigations. In the context of organic synthesis, the compound serves as a valuable intermediate for the preparation of amino acid derivatives and other nitrogen-containing heterocycles. Its role as a chiral auxiliary has particular significance in the pharmaceutical industry, where the ability to control stereochemistry is essential for the development of effective and safe therapeutic agents. Recent publications have highlighted the compound's potential in the synthesis of complex natural products and pharmaceutical intermediates, demonstrating its versatility as a synthetic building block.
The research status of this compound is characterized by ongoing investigations into optimization of synthetic methodologies for its preparation and development of new applications in complex molecule synthesis. Current studies explore various reaction conditions and catalytic systems that can enhance the efficiency and selectivity of transformations involving this compound. The compound's significance in contemporary research is further underscored by its inclusion in commercial chemical libraries and its availability through specialized suppliers, indicating sustained scientific interest and practical utility.
| Research Domain | Current Focus Areas | Scientific Impact |
|---|---|---|
| Asymmetric Synthesis | Chiral auxiliary applications | Enhanced stereochemical control |
| Medicinal Chemistry | Pharmaceutical intermediate synthesis | Drug development advancement |
| Methodology Development | Synthetic route optimization | Improved efficiency and selectivity |
| Natural Product Synthesis | Complex molecule construction | Access to bioactive compounds |
| Materials Science | Functionalized polymer synthesis | Advanced material properties |
Properties
IUPAC Name |
tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSDGVNMBMKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to exhibit antibacterial activities against both gram-positive and gram-negative strains, suggesting that it may target bacterial proteins or enzymes.
Mode of Action
Based on its antibacterial activity, it can be hypothesized that it may interfere with bacterial cell wall synthesis or protein production, leading to bacterial growth inhibition.
Biochemical Pathways
Given its antibacterial properties, it may impact the pathways related to bacterial cell wall synthesis or protein production.
Biological Activity
Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.19 g/mol. The compound features a five-membered oxazolidine ring containing both nitrogen and oxygen atoms, which contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : Research indicates that it may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
Anticancer Activity
A study evaluating a series of oxazolidine derivatives highlighted the anticancer potential of this compound. It demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value in the low micromolar range against human leukemia (HL60) and breast cancer (MDA-MB-231) cell lines .
Antimicrobial Effects
In vitro assays have indicated that this compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on a panel of cancer cell lines. The results showed that the compound effectively inhibited cell proliferation with an IC50 ranging from 5 to 15 µM across different cell types. Notably, it displayed selectivity towards cancer cells with minimal effects on normal human fibroblast cells .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 20 µg/mL. The study concluded that further development could lead to effective treatments for infections caused by resistant bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 5 - 15 | Effective against HL60 and MDA-MB-231 |
| Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | Antimicrobial | <20 | Active against Gram-positive bacteria |
| Tert-butyl 4-hydroxy-1,2-oxazolidine-3-carboxylate | Anticancer | >10 | Less potent than tert-butyl 4-oxo variant |
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxazolidine Derivatives
Physicochemical Properties
- Hydrogen Bonding and Solubility: The 4-oxo group acts as a strong hydrogen-bond acceptor, enhancing solubility in polar aprotic solvents (e.g., DMSO). In contrast, the 4-hydroxy derivative can both donate and accept hydrogen bonds, increasing solubility in protic solvents like water .
- Crystallography and Stability: The oxo group in this compound may lead to distinct crystal packing patterns dominated by ketone-mediated hydrogen bonds. In contrast, the hydroxyl and amino analogs likely form more extensive hydrogen-bond networks, as predicted by graph set analysis (e.g., Etter’s rules) . Crystallographic refinement tools like SHELX are critical for resolving these structural nuances, though the Boc group’s steric bulk complicates crystallization in all three compounds .
Pharmacological Relevance
For example, 4-oxo groups in quinolines are associated with cannabinoid receptor binding (e.g., CB2 affinity via hydrogen-bond interactions) .
Preparation Methods
Synthesis via Multi-configuration 2-oxo-oxazolidine-4-carboxylic Acid Route
A notable environmentally friendly and efficient method involves synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid derivatives, which include tert-butyl substituted compounds.
- Starting Material: 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxymethyl propionate hydrochloride.
- Reagent: S,S'-dimethyl dithiocarbonate.
- Solvent: Water (environmentally benign).
- Reaction Conditions: Under inert gas protection, the reaction is conducted at controlled temperatures (5–35 °C), typically starting at 5–15 °C for 2–4 hours, then 20–30 °C for 5–7 hours.
- Process:
- React the amino-hydroxymethyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water to form an intermediate compound.
- Perform alkaline hydrolysis on this intermediate to yield the 2-oxo-oxazolidine-4-carboxylic acid derivative.
- Purification involves drying with anhydrous magnesium sulfate, solvent removal, and chromatographic purification.
- High yield (>86%).
- Environmentally friendly solvent system (water).
- High safety and ease of operation.
- Avoids irritant organic solvents like dichloromethane or dioxane used in prior art.
Yield and Conditions Summary Table:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction with S,S'-dimethyl dithiocarbonate | 5–15 °C for 2–4 h, then 20–30 °C for 5–7 h | Not specified | In water, inert atmosphere |
| Alkaline hydrolysis | Alkaline conditions, room temp | >86 | After purification |
This method is detailed in patent CN111808040A and represents a significant improvement over older methods with yields as low as 8.5% or 62% and involving hazardous solvents.
Traditional Methods Using Serine and Carbonate Esters
Earlier synthesis approaches involve:
- Starting Material: L-serine.
- Reagents: Bis(trichloromethyl) carbonate or methyl chloroformate.
- Solvents: Organic solvents such as dichloromethane, dioxane, methanol, or acetonitrile.
- Process:
- Dissolve L-serine in sodium hydroxide solution.
- Add the carbonate reagent dissolved in an organic solvent.
- Stir at room temperature until the reaction completes.
- Isolation by freeze-drying, filtration, concentration, and drying.
- Low yield (8.5% to 62%).
- Use of toxic, irritant organic solvents.
- Environmental and safety concerns.
- Complex operation and low reproducibility.
This method is referenced in patents WO2017189866A1 and US20080267916A1 but is generally considered less favorable due to the above drawbacks.
Chemical and Structural Data Supporting Synthesis
- Molecular Formula: C9H15NO4
- Molecular Weight: 201.22 g/mol
- CAS Number: 1683529-08-9
- IUPAC Name: tert-butyl 4-oxooxazinane-2-carboxylate (closely related oxazolidine structure)
- SMILES: CC(C)(C)OC(=O)N1CC(=O)CCO1
These data assist in confirming the product identity and purity after synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Multi-configuration synthesis | 2-amino-3-hydroxymethyl propionate hydrochloride | Water | S,S'-dimethyl dithiocarbonate | >86 | Eco-friendly, high yield, safe | Requires inert atmosphere |
| Traditional serine-based | L-serine | Dichloromethane, dioxane, acetonitrile | Bis(trichloromethyl) carbonate | 8.5–62 | Established method | Low yield, toxic solvents |
| Carbamate/amide coupling | Various amines and chloroformates | DME, ethyl acetate | Isobutyl chloroformate, amines | High | Good purity, versatile | Multi-step, requires chromatography |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxazolidine ring followed by tert-butoxycarbonyl (Boc) protection. For example, analogous compounds like tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate are synthesized via cyclization of precursor amines and subsequent Boc protection under anhydrous conditions using reagents like di-tert-butyl dicarbonate . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Researchers should validate intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC or NMR.
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store in airtight, chemically resistant containers (e.g., amber glass) at –20°C in a dry, well-ventilated environment. Avoid proximity to ignition sources, peroxides, or strong oxidizing agents due to potential decomposition or exothermic reactions. Ground metal containers during transfer to prevent static discharge . Regularly monitor storage conditions using humidity indicators and conduct stability assays via NMR to detect degradation.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use explosion-proof equipment and non-sparking tools in fume hoods. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Maintain a spill kit with inert absorbents (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal.
Advanced Research Questions
Q. How can experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer : Employ response surface methodology (RSM) or factorial design to identify critical factors (e.g., temperature, reagent stoichiometry, solvent polarity). For instance, optimization of tert-butyl hydroperoxide (TBHP)-mediated epoxidation reactions demonstrated that catalyst concentration and reaction time significantly impact yield . Use software like Design-Expert® to model interactions and predict optimal conditions. Validate models with triplicate runs and analyze variance (ANOVA) to refine parameters.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR signals overlap, employ 2D NMR (COSY, HSQC) or compare with computed spectra from density functional theory (DFT) simulations. For IR discrepancies, verify functional groups via high-resolution mass spectrometry (HRMS) or X-ray crystallography. The SHELX suite is recommended for crystal structure refinement to resolve ambiguities in stereochemistry .
Q. What computational approaches are suitable for modeling the reactivity of this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 16) to explore transition states and reaction pathways. Quantitative structure-property relationship (QSPR) models can predict physicochemical properties, while molecular docking (AutoDock Vina) may assess interactions with biological targets . For dynamic behavior, perform molecular dynamics (MD) simulations in explicit solvents using AMBER or GROMACS.
Q. How can structure-activity relationship (SAR) studies be conducted on derivatives of this compound for medicinal applications?
- Methodological Answer : Synthesize analogs with modifications to the oxazolidine ring or Boc group. Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters. For example, 4-oxo-1,4-dihydropyridine derivatives showed enhanced cannabinoid receptor binding via substituent modulation at the 3-position . Use regression analysis to identify key pharmacophores and guide lead optimization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
